Lithium acrylate

Vue d'ensemble

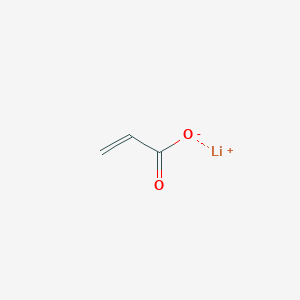

Description

Lithium acrylate is a chemical compound that belongs to the family of acrylates. It is the lithium salt of acrylic acid and is represented by the chemical formula C3H3LiO2. This compound is known for its applications in various fields, including polymer chemistry and battery technology. This compound is particularly valued for its role in the development of advanced materials and energy storage solutions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium acrylate can be synthesized through the neutralization of acrylic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium, where acrylic acid (C3H4O2) reacts with lithium hydroxide (LiOH) to form this compound and water: [ \text{C3H4O2} + \text{LiOH} \rightarrow \text{C3H3LiO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reactants and controlled reaction conditions to ensure the quality and consistency of the final product. The process may include steps such as purification, crystallization, and drying to obtain this compound in its desired form.

Types of Reactions:

Polymerization: this compound can undergo polymerization reactions to form poly(this compound) or copolymers with other monomers. This property is particularly useful in the production of polymer electrolytes for batteries.

Substitution Reactions: this compound can participate in substitution reactions where the acrylate group is replaced by other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of this compound. The reaction is typically carried out under controlled temperature and pressure conditions.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions with this compound, often in the presence of a catalyst or under specific reaction conditions.

Major Products Formed:

Poly(this compound): A polymer formed through the polymerization of this compound, used in various applications including battery electrolytes.

Applications De Recherche Scientifique

Lithium Acrylate in Lithium-Ion Batteries

This compound serves as an essential component in the development of advanced binders and electrolytes for lithium-ion batteries. Its incorporation enhances the electrochemical performance of battery electrodes.

1.1 Binder Development

Recent studies have demonstrated that this compound-based binders improve the adhesion and cohesion properties of electrode materials. For instance, a study on lithium poly-acrylic acid (LiPAA) showed that it significantly enhanced the electrochemical performance of Li₃V₂(PO₄)₃ cathode electrodes. The binder facilitated a stable conductive network between active material particles, leading to improved specific capacity and capacity retention over extended cycling .

1.2 Electrolyte Applications

This compound is also utilized in the formulation of polymer electrolytes. A notable example is the development of UV-cured polyurethane acrylate polymer blend electrolytes, which exhibited high ionic conductivity (1.00 × 10⁻⁴ S cm⁻¹ at ambient temperature) when doped with lithium salts. This advancement allows for safer and more efficient battery systems operating at ambient temperatures .

Properties Enhancement through this compound

The addition of this compound to polymer blends has been shown to modify their physical properties, enhancing performance in various applications.

2.1 Conductivity Improvement

In a study focusing on poly(ethylene oxide) (PEO) and poly(methyl acrylate) (PMA) blends with lithium salts, it was found that this compound improved ionic conductivity by suppressing crystallinity within the polymer matrix. The blend compositions were carefully analyzed to establish a relationship between salt content and conductivity, demonstrating how this compound contributes to better electrochemical properties .

Case Studies

Several case studies illustrate the practical applications of this compound in enhancing battery performance and material properties.

Mécanisme D'action

The mechanism by which lithium acrylate exerts its effects is primarily related to its ability to form stable polymer networks and its ionic conductivity. In the context of battery technology, this compound-based polymers facilitate the transport of lithium ions, enhancing the performance and safety of lithium-ion batteries. The molecular targets and pathways involved include the interaction of lithium ions with the polymer matrix, which helps to stabilize the electrolyte and improve its ionic conductivity.

Comparaison Avec Des Composés Similaires

Sodium Acrylate: Similar to lithium acrylate, sodium acrylate is the sodium salt of acrylic acid and is used in various applications, including superabsorbent polymers.

Potassium Acrylate: Another similar compound, potassium acrylate, is used in the production of polymers and other materials.

Uniqueness of this compound: this compound is unique due to its specific ionic properties and its role in the development of advanced battery technologies. Unlike sodium or potassium acrylate, this compound is particularly suited for applications in lithium-ion batteries, where its ability to facilitate lithium ion transport is crucial. Additionally, the use of this compound in polymer electrolytes offers advantages in terms of safety, stability, and performance compared to other acrylate salts.

Activité Biologique

Lithium acrylate (LiA) is a lithium salt of acrylic acid that has garnered attention for its various biological activities and applications, particularly in the fields of materials science and biomedical engineering. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological systems, and potential applications in drug delivery and tissue engineering.

This compound is synthesized through the neutralization of acrylic acid with lithium hydroxide or lithium carbonate. The resulting compound is a white crystalline solid that is soluble in water and polar organic solvents. Its chemical structure allows it to participate in various polymerization processes, leading to the formation of polyacrylate networks that exhibit unique mechanical and thermal properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when incorporated into copolymer matrices. For instance, a study investigated the synthesis of copolymer films containing this compound and its efficacy against various microbial strains. The results indicated that these films exhibited significant bactericidal activity against Staphylococcus aureus, making them potential candidates for use in medical devices and coatings to prevent infections .

Table 1: Antimicrobial Efficacy of this compound Copolymers

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Biocompatibility and Cytotoxicity

The biocompatibility of this compound-based materials has been evaluated through various cytotoxicity assays. Studies indicate that while lithium salts can have cytotoxic effects at high concentrations, this compound exhibits lower toxicity levels when used in controlled amounts within polymeric matrices. This characteristic makes it suitable for biomedical applications, particularly in drug delivery systems where sustained release is critical.

Applications in Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and provide controlled release mechanisms. Research has shown that this compound-based hydrogels can maintain drug stability while allowing for gradual release, which is beneficial for chronic disease management .

Case Studies

- Antifouling Applications : A study on acrylate copolymers containing lithium salts demonstrated effective inhibition of microbial adhesion, suggesting potential use in marine coatings to prevent biofouling . The copolymers were tested against barnacle larvae and algae, showing promising antifouling properties.

- Solid-State Batteries : this compound has also been investigated for use in solid-state lithium batteries. Its polymerized forms serve as electrolytes that enhance ionic conductivity while maintaining mechanical stability under operational conditions . This application highlights the versatility of this compound beyond traditional biological contexts.

Analyse Des Réactions Chimiques

Radical Polymerization

Lithium acrylate undergoes radical polymerization to form poly(this compound), a process critical for creating high-molecular-weight (MW) polymers. Key factors include:

Example: Polymerization with 20% initial monomer feed and AIBN yields poly(this compound) with MW >500,000 g/mol . Secondary reactions like backbiting and β-scission are minimized under controlled conditions .

Copolymerization

This compound copolymerizes with monomers like alkyl acrylates or styrene to tailor polymer properties. Reactivity ratios () determine copolymer composition :

For acrylate-styrene systems, and , favoring styrene incorporation . This enhances thermal stability and mechanical flexibility in battery binders .

Ion-Exchange Reactions

In lithium-ion batteries, this compound-based binders facilitate reversible H⁺/Li⁺ exchange at electrode interfaces :

This mechanism improves Li⁺ transport, reducing internal resistance and enhancing cycle stability (>91% retention after 1,400 cycles) .

Thermal Decomposition

At temperatures >180°C, poly(this compound) undergoes β-scission and depropagation :

\text{Polymer}\rightarrow \text{Low MW fragments}+\text{Li}_2\text{CO}_3\(\text{traces})

Thermogravimetric analysis (TGA) shows mass loss begins at 200°C, with complete decomposition by 400°C .

Crosslinking in UV-Cured Systems

This compound participates in UV-initiated crosslinking with diacrylates (e.g., 1,6-hexanediol diacrylate) :

This forms electrolytes with ionic conductivity up to at 25°C .

Reactivity in Aqueous Solutions

This compound emulsions (50–200 nm particle size) remain stable in water due to electrostatic repulsion between carboxylate groups . Hydrolysis is negligible under neutral conditions , but acidic environments regenerate acrylic acid:

Propriétés

IUPAC Name |

lithium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOIFHNXYIRGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157721 | |

| Record name | Lithium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13270-28-5 | |

| Record name | Lithium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.